![molecular formula C14H17N5O B14591119 N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea CAS No. 61310-17-6](/img/structure/B14591119.png)
N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea typically involves multiple steps. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester derivative.
Oxidation: The ester derivative is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate an intermediate compound.
Final Reaction: The intermediate compound is reacted with sodium and ammonium chloride in ethanol solution to produce the final product.
Industrial Production Methods
Industrial production methods for N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like trimethylsilyl cyanide and various halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine: This compound shares structural similarities and is studied for its antifungal properties.
N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: Another related compound with potential medicinal applications.
Uniqueness
N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
CAS No. |
61310-17-6 |
|---|---|
Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
1-tert-butyl-3-(2-pyridin-3-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C14H17N5O/c1-14(2,3)19-13(20)18-11-6-8-16-12(17-11)10-5-4-7-15-9-10/h4-9H,1-3H3,(H2,16,17,18,19,20) |
InChI Key |
IWQBWEIOIXMZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
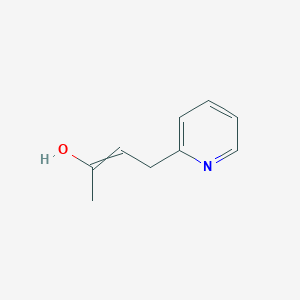
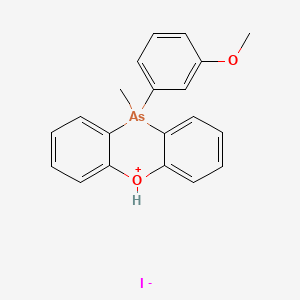
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)



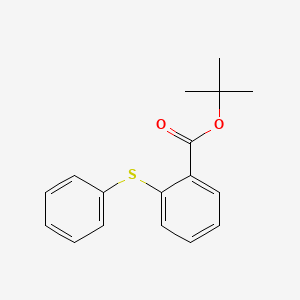

![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)
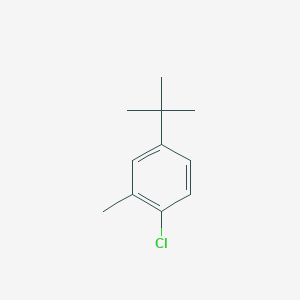
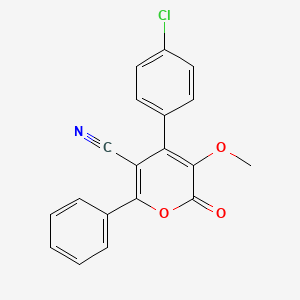
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)
